N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a heterocyclic compound featuring a fused [1,4]dioxino[2,3-f][1,3]benzothiazole core linked to a 4-(4-methylpiperidin-1-yl)sulfonylbenzamide moiety. This structure combines a bicyclic dioxane-benzothiazole system with a sulfonamide-substituted aromatic ring, which is further modified by a 4-methylpiperidine group.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-14-6-8-25(9-7-14)32(27,28)16-4-2-15(3-5-16)21(26)24-22-23-17-12-18-19(13-20(17)31-22)30-11-10-29-18/h2-5,12-14H,6-11H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAOBQCEEMUKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A dioxino-benzothiazole core
- A piperidinylsulfonylbenzamide moiety
Chemical Formula
The molecular formula of the compound is .
IUPAC Name
The official IUPAC name is this compound.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. The structural features allow it to effectively bind to these targets, modulating their activity and leading to various pharmacological effects.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities:
- Antioxidant Activity : Compounds derived from benzothiazole have shown significant inhibition of lipid peroxidation, suggesting potential antioxidant properties .
- CYP Enzyme Inhibition : The compound may interact with cytochrome P450 enzymes (CYP), which are crucial for drug metabolism. Inhibitors of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs .
Case Studies
Several studies have investigated compounds related to the benzothiazole and dioxino structures:
- Lipid Peroxidation Inhibition : A study on related benzodioxin derivatives demonstrated that certain compounds showed up to 45 times higher activity than standard inhibitors like probucol in preventing LDL oxidation .
- Anti-Tumor Activity : Research on thiazole derivatives indicated promising anti-tumor properties through inhibition of specific kinases involved in cancer progression .
- CYP Inhibition Studies : Various compounds were tested for their inhibitory effects on CYP enzymes. For instance, a related compound showed potent inhibition of CYP3A4 with an IC50 value indicating significant potential for drug-drug interactions .
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | 2-carboxamido-benzodioxin derivatives | High inhibition of lipid peroxidation |
| CYP Enzyme Inhibition | Various benzothiazole derivatives | Significant CYP3A4 inhibition |
| Anti-Tumor | Thiazole derivatives | Inhibition of tumor growth |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Notes |
|---|---|---|
| Benzothiazole with piperidine moiety | CYP Inhibition | Potential for drug-drug interactions |
| Dioxino-benzothiazole core | Antioxidant | Effective in reducing oxidative stress |
| Sulfonamide functionality | Anti-Tumor | Enhances binding affinity to target sites |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s [1,4]dioxino[2,3-f][1,3]benzothiazole core distinguishes it from other heterocycles like triazoles (e.g., compounds [7–9] in ) or benzodiazepines. Benzothiazole derivatives are known for their metabolic stability and ability to penetrate lipid membranes, whereas triazoles (e.g., 1,2,4-triazole-3-thiones) often exhibit tautomerism and redox activity, which can influence their biological interactions . For example, compounds [7–9] in exist in thione tautomeric forms, confirmed by IR absorption bands at 1247–1255 cm⁻¹ (C=S) and the absence of S-H stretching (~2500–2600 cm⁻¹) .
Sulfonamide Functional Groups
The 4-(4-methylpiperidin-1-yl)sulfonylbenzamide group in the target compound shares similarities with sulfonamide derivatives in and . For instance, describes N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, which replaces the benzamide with an acetamide and substitutes the piperidine with a 4-methoxyphenyl group. This difference may reduce steric hindrance and alter solubility, as acetamide derivatives generally have lower molecular weights compared to benzamides . Additionally, highlights sulfonamide-containing triazoles (e.g., [10–15]) with halogenated aryl groups, which are associated with enhanced antifungal and antibacterial activities . The 4-methylpiperidine substituent in the target compound could improve blood-brain barrier penetration compared to simpler alkyl or aryl sulfonamides .
Piperidine vs. Piperazine Modifications
The 4-methylpiperidine group in the target compound contrasts with piperazine derivatives in (e.g., triazolones with piperazine-linked dioxolane systems). Piperidine’s saturated six-membered ring provides a balance of lipophilicity and basicity, whereas piperazine derivatives (e.g., ’s compound b) often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms . However, the methyl group on the piperidine in the target compound may reduce polarity, favoring interactions with hydrophobic binding pockets.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
